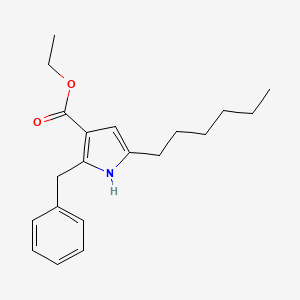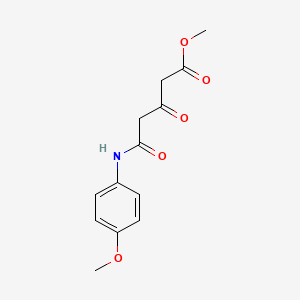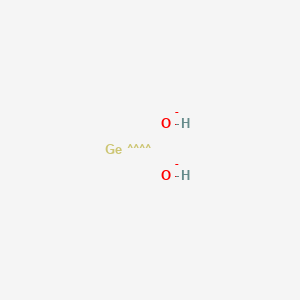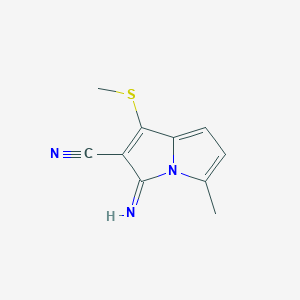![molecular formula C17H10ClF3N2O2S B12588939 Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- CAS No. 647858-71-7](/img/structure/B12588939.png)
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- is a complex organic compound known for its unique chemical structure and properties It contains a benzamide core substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- typically involves multiple steps. One common method includes the etherification of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of crown-ether catalysts and mixed solvents like dimethylsulfoxide and toluene can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and trifluoromethyl makes the aromatic ring susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration and sulfonation under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products
Nitration: Produces nitro derivatives of the compound.
Sulfonation: Produces sulfonic acid derivatives.
Applications De Recherche Scientifique
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- has several applications in scientific research:
Pharmaceuticals: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.
Agrochemicals: Used in the development of herbicides and pesticides.
Materials Science: Employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-4-nitro-
- 4-(Trifluoromethyl)benzylamine
Uniqueness
Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl- stands out due to the presence of both a trifluoromethyl group and a thiazolyl group, which impart unique chemical and biological properties.
Propriétés
Numéro CAS |
647858-71-7 |
|---|---|
Formule moléculaire |
C17H10ClF3N2O2S |
Poids moléculaire |
398.8 g/mol |
Nom IUPAC |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(1,3-thiazol-5-yl)benzamide |
InChI |
InChI=1S/C17H10ClF3N2O2S/c18-13-7-11(17(19,20)21)4-5-14(13)25-12-3-1-2-10(6-12)16(24)23-15-8-22-9-26-15/h1-9H,(H,23,24) |
Clé InChI |
LMXINQNRVYXBMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)NC3=CN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)

![4-[2-(3-Amino-5-chloro-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12588885.png)



![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)





![6-Chloro-3-(6-methoxypyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12588942.png)

